1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a structurally complex heterocyclic compound combining an indole core with a thiazolidinone ring system. The indole moiety is substituted with an ethyl group at the N1 position, while the thiazolidinone ring incorporates a 2-methoxyethyl substituent at the N3 position and a thioxo group at C2.
This compound’s uniqueness lies in the synergistic combination of functional groups:
- 2-Methoxyethyl substituent: Introduces polarity and hydrogen-bonding capacity, balancing solubility and bioavailability.
- Thioxo group: Imparts electron-withdrawing effects, stabilizing the thiazolidinone ring and influencing reactivity .
Synthetic routes typically involve multi-step condensation and cyclization reactions. For example, the thiazolidinone ring may form via a Hantzsch-type reaction between thiourea derivatives and α-haloketones, followed by Knoevenagel condensation with the indole precursor . Characterization relies on advanced analytical techniques such as NMR (for stereochemical confirmation) and mass spectrometry (for molecular weight validation) .
Properties
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-17-11-7-5-4-6-10(11)12(14(17)19)13-15(20)18(8-9-21-2)16(22)23-13/h4-7H,3,8-9H2,1-2H3/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKICJVOIUUXPQU-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCOC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolidinone-indole hybrids, which are studied for diverse pharmacological activities. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity :
- Methoxy groups (e.g., 2-methoxyethyl, 4-methoxyphenyl) correlate with improved solubility and antioxidant/antimicrobial efficacy .
- Alkyl chains (heptyl, propyl) increase lipophilicity, enhancing membrane penetration but may reduce aqueous solubility .
- Aromatic substituents (4-methylbenzyl, cyclohexyl) contribute to target specificity in enzyme inhibition .
Structural Flexibility vs.
Thioxo Group Reactivity :
- The thioxo moiety in all compounds facilitates nucleophilic substitution reactions, enabling further derivatization (e.g., alkylation, acylation) .
Synthetic Challenges :
- Longer alkyl chains (heptyl) require stringent temperature control during synthesis to prevent side reactions, whereas methoxy groups necessitate anhydrous conditions to avoid hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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